molecular formula C21H24O3 B1345421 2-Acetoxy-4'-hexylbenzophenone CAS No. 890098-48-3

2-Acetoxy-4'-hexylbenzophenone

Cat. No.: B1345421
CAS No.: 890098-48-3
M. Wt: 324.4 g/mol
InChI Key: JAQQPPLFTNKZSO-UHFFFAOYSA-N
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Description

2-Acetoxy-4’-hexylbenzophenone: is a synthetic organic compound that belongs to the class of benzophenone derivatives. It is widely used in various industries, including pharmaceuticals, cosmetics, and plastics, due to its excellent ultraviolet-absorbing properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetoxy-4’-hexylbenzophenone typically involves the acetylation of 4’-hexylbenzophenone. One common method includes the reaction of 4’-hexylbenzophenone with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of 2-Acetoxy-4’-hexylbenzophenone may involve large-scale acetylation processes using automated reactors. The reaction conditions are optimized for high yield and purity, and the product is often purified through recrystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

2-Acetoxy-4’-hexylbenzophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions may involve reagents like sodium hydroxide or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

2-Acetoxy-4’-hexylbenzophenone has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of ultraviolet-absorbing materials for cosmetics and plastics

Mechanism of Action

The mechanism of action of 2-Acetoxy-4’-hexylbenzophenone involves its ability to absorb ultraviolet light, thereby protecting materials from ultraviolet-induced degradation. The compound interacts with ultraviolet light through its benzophenone core, which undergoes electronic transitions that dissipate the absorbed energy as heat .

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-4-methoxybenzophenone: Another benzophenone derivative with ultraviolet-absorbing properties.

    2-Hydroxy-4-(octyloxy)benzophenone: Used in similar applications for ultraviolet protection.

Uniqueness

2-Acetoxy-4’-hexylbenzophenone is unique due to its specific acetoxy and hexyl substituents, which confer distinct physical and chemical properties. These substituents enhance its solubility and compatibility with various materials, making it particularly useful in industrial applications .

Properties

IUPAC Name

[2-(4-hexylbenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O3/c1-3-4-5-6-9-17-12-14-18(15-13-17)21(23)19-10-7-8-11-20(19)24-16(2)22/h7-8,10-15H,3-6,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAQQPPLFTNKZSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50641583
Record name 2-(4-Hexylbenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890098-48-3
Record name Methanone, [2-(acetyloxy)phenyl](4-hexylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890098-48-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Hexylbenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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